1-(2-Hydroxyethyl)-4-methylpiperazine

Description

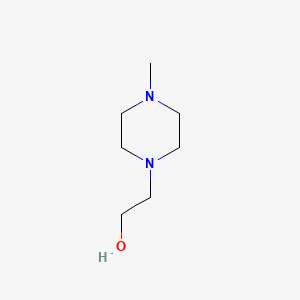

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-8-2-4-9(5-3-8)6-7-10/h10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTUMQYGZQYEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282618 | |

| Record name | 1-(2-Hydroxyethyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-12-0 | |

| Record name | 4-Methyl-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 26888 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5464-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxyethyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxyethyl)-4-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(2-Hydroxyethyl)-4-methylpiperazine, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes and experimental workflows to facilitate understanding and application in a research and development setting.

Introduction

This compound (CAS No. 5464-12-0) is a versatile building block in organic synthesis, particularly valued in the preparation of active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine ring substituted with both a methyl and a hydroxyethyl group, allows for a variety of chemical modifications, making it a crucial component in the synthesis of numerous drugs. This guide explores the two principal methods for its synthesis: the alkylation of N-methylpiperazine with a 2-haloethanol and the reaction of N-methylpiperazine with ethylene oxide.

Synthesis Pathways

There are two primary and industrially relevant pathways for the synthesis of this compound. Both routes utilize N-methylpiperazine as the starting material.

Pathway 1: Alkylation of N-methylpiperazine with 2-Chloroethanol

This classic nucleophilic substitution reaction involves the alkylation of the secondary amine in N-methylpiperazine with 2-chloroethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Pathway 2: Reaction of N-methylpiperazine with Ethylene Oxide

This pathway involves the ring-opening of ethylene oxide by N-methylpiperazine. This method is highly atom-economical as it avoids the formation of a salt byproduct. The reaction is typically performed under controlled temperature and pressure conditions.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5464-12-0 | [1][2] |

| Molecular Formula | C₇H₁₆N₂O | [1][2] |

| Molecular Weight | 144.22 g/mol | [1] |

| Appearance | White or colorless to light yellow powder or liquid | [3] |

| Melting Point | 39-41 °C | [3] |

| Boiling Point | 54-55 °C at 0.5 mbar | [4] |

| Density | 1.003 g/cm³ | |

| Refractive Index | 1.4850 to 1.4870 (20°C, 589 nm) | [5] |

| Purity | ≥97.5% (GC) | [5] |

Spectroscopic Data

| Spectrum | Key Features | Source |

| ¹H NMR | Data available upon request from suppliers. | [2] |

| ¹³C NMR | Data available upon request from suppliers. | [2] |

| Infrared (IR) | Conforms to structure. | [5] |

| Mass Spectrometry (MS) | Data available on PubChem. | [2][6] |

Experimental Protocols

Synthesis of N-methylpiperazine (Precursor)

A common method for the synthesis of the N-methylpiperazine precursor involves the reaction of piperazine with formaldehyde and hydrogen in the presence of a catalyst.

Experimental Protocol:

-

Condensation: In a suitable reactor, dissolve piperazine in methanol. Add formaldehyde (37% solution) to the reactor in a controlled manner. The molar ratio of piperazine to formaldehyde is typically in the range of 1:0.8 to 1:1.6[7].

-

Hydrogenation: After the condensation reaction is complete, add a Raney nickel catalyst to the reactor. The amount of catalyst is typically 4-12% of the weight of the piperazine used[7].

-

Pressurize the reactor with hydrogen to 1.0-6.0 MPa[7].

-

Heat the reaction mixture to 70-100 °C with continuous stirring[7].

-

Maintain these conditions until the reaction is complete, as indicated by the cessation of hydrogen uptake.

-

Work-up and Purification: Cool the reactor and vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to distillation to remove the methanol solvent and any unreacted piperazine. The N-methylpiperazine product is collected at its boiling point (137 °C)[7].

Pathway 1: Synthesis via Alkylation with 2-Chloroethanol

This protocol is based on the general principles of N-alkylation of secondary amines with alkyl halides.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve N-methylpiperazine in a suitable solvent such as ethanol or isopropanol.

-

Add a base, such as sodium carbonate or triethylamine, to the mixture. The base should be in at least a stoichiometric amount to the 2-chloroethanol.

-

Addition of Alkylating Agent: Slowly add 2-chloroethanol to the reaction mixture. An excess of N-methylpiperazine can be used to favor the mono-alkylation product.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts formed.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound.

Pathway 2: Synthesis via Reaction with Ethylene Oxide

This protocol is based on the principles of hydroxyethylation of amines using ethylene oxide, which is often performed in a continuous reactor system for safety and efficiency.

Experimental Protocol:

-

Reactor Setup: A continuous stirred-tank reactor or a plug flow reactor is typically used for this reaction.

-

Reactant Feed: N-methylpiperazine and ethylene oxide are continuously fed into the reactor. An excess of N-methylpiperazine is used to minimize the formation of the di-hydroxyethylated byproduct.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature, for instance, between 100-200 °C, and under pressure to keep the ethylene oxide in the liquid phase.

-

Catalyst: While the reaction can proceed without a catalyst, water can be used to catalyze the ring-opening of the epoxide.

-

Work-up and Purification: The crude product mixture exiting the reactor is continuously fed into a distillation system. Unreacted N-methylpiperazine is typically recovered and recycled. The desired product, this compound, is separated from the higher-boiling di-hydroxyethylated byproduct by vacuum distillation.

Visualizations

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H16N2O | CID 231184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-methylpiperazin-1-yl)ethanol [myskinrecipes.com]

- 4. This compound | 5464-12-0 [sigmaaldrich.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. PubChemLite - this compound (C7H16N2O) [pubchemlite.lcsb.uni.lu]

- 7. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylpiperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Methylpiperazin-1-yl)ethanol (CAS No. 5464-12-0), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its physical and chemical characteristics, spectral data, and its role in the development of therapeutic agents.

Chemical and Physical Properties

2-(4-Methylpiperazin-1-yl)ethanol, also known as 1-(2-Hydroxyethyl)-4-methylpiperazine, is a disubstituted piperazine derivative. Its structure features a piperazine ring with a methyl group at the 4-position and a hydroxyethyl group at the 1-position. This combination of a tertiary amine and a primary alcohol functional group dictates its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of 2-(4-Methylpiperazin-1-yl)ethanol

| Property | Value | Source(s) |

| CAS Number | 5464-12-0 | [1][2] |

| Molecular Formula | C₇H₁₆N₂O | [1][3] |

| Molecular Weight | 144.22 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid or low melting solid. | [1] |

| Melting Point | 39-41 °C | [1] |

| Boiling Point | 54-55 °C at 0.5 mbar | [4] |

| Purity | ≥ 95% | [3] |

Spectral Data

Table 2: Expected Spectral Characteristics of 2-(4-Methylpiperazin-1-yl)ethanol

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the N-methyl protons (singlet), the piperazine ring protons (multiplets), and the protons of the hydroxyethyl group (triplets). The chemical shifts would be influenced by the adjacent nitrogen and oxygen atoms. |

| ¹³C NMR | Resonances for the N-methyl carbon, the four distinct carbons of the piperazine ring, and the two carbons of the hydroxyethyl group. The carbon attached to the hydroxyl group would appear in the typical range for an alcohol (δ 50-90 ppm). |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the alkyl groups would be observed around 2800-3000 cm⁻¹. A C-O stretching band would be expected in the 1000-1250 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 144. Fragmentation patterns would likely involve the loss of the hydroxyl group, cleavage of the ethyl chain, and fragmentation of the piperazine ring. |

Chemical Reactivity and Synthesis

As a bifunctional molecule, 2-(4-Methylpiperazin-1-yl)ethanol exhibits reactivity characteristic of both tertiary amines and primary alcohols. The lone pairs on the nitrogen atoms make it basic and nucleophilic. The hydroxyl group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation.

General Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of 2-(4-Methylpiperazin-1-yl)ethanol is not widely published, a common synthetic route involves the reaction of N-methylpiperazine with ethylene oxide. This reaction is a nucleophilic ring-opening of the epoxide by the secondary amine of N-methylpiperazine.

Caption: General synthetic scheme for 2-(4-Methylpiperazin-1-yl)ethanol.

Role in Pharmaceutical Synthesis

2-(4-Methylpiperazin-1-yl)ethanol is a crucial building block in the synthesis of several antipsychotic drugs, including olanzapine and aripiprazole.[2] In these syntheses, it typically serves as the source of the N-methylpiperazinylethanol moiety, which is incorporated into the final drug structure.

The following diagram illustrates a representative workflow for the use of 2-(4-Methylpiperazin-1-yl)ethanol as an intermediate in the synthesis of a pharmaceutical agent. This generalized scheme involves the activation of the hydroxyl group followed by nucleophilic substitution.

Caption: Generalized workflow for the use of 2-(4-Methylpiperazin-1-yl)ethanol in pharmaceutical synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

2-(4-Methylpiperazin-1-yl)ethanol is a valuable chemical intermediate with applications primarily in the pharmaceutical industry. Its bifunctional nature allows for a range of chemical transformations, making it a key component in the synthesis of complex drug molecules. While detailed experimental protocols and comprehensive spectral data are not widely disseminated, the information available provides a solid foundation for its use in research and development. Further investigation into its reactivity and the development of detailed analytical profiles would be beneficial for its broader application.

References

Spectroscopic Profile of 4-Methyl-1-(2-hydroxyethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-1-(2-hydroxyethyl)piperazine, a key building block in medicinal chemistry and materials science. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for characterization and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4-Methyl-1-(2-hydroxyethyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.61 | Triplet | 2H | -CH₂-OH |

| 2.56 | Triplet | 2H | -N-CH₂-CH₂- |

| 2.3-2.7 | Broad Multiplet | 8H | Piperazine ring protons |

| 2.18 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃[1]

¹³C NMR (Carbon-13) NMR Data

While a specific experimental spectrum is not publicly available in the search results, predicted ¹³C NMR data is a valuable tool for preliminary analysis. PubChem lists the availability of ¹³C NMR spectra, though the direct data is not displayed.[2]

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS)

| m/z (mass-to-charge ratio) | Ion |

| 145 | [M+H]⁺ |

This corresponds to the protonated molecule.[1]

Predicted collision cross-section data is also available, which can be useful for ion mobility mass spectrometry.[3]

Infrared (IR) Spectroscopy

A conforming infrared spectrum is noted by suppliers, indicating that the spectral data matches the expected functional groups for the molecule's structure.[4] Key expected absorptions would include:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~2940-2800 | C-H stretch (aliphatic) |

| ~1450 | C-H bend (aliphatic) |

| ~1050 | C-O stretch (primary alcohol) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-1-(2-hydroxyethyl)piperazine in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Mass Spectrometry

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the analyte (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Infrared Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the liquid or low-melting solid sample of 4-Methyl-1-(2-hydroxyethyl)piperazine directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Methyl-1-(2-hydroxyethyl)piperazine.

Caption: General workflow for spectroscopic analysis.

References

- 1. 1-(2-Hydroxyethyl)-4-methylpiperazine | 5464-12-0 [chemicalbook.com]

- 2. This compound | C7H16N2O | CID 231184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H16N2O) [pubchemlite.lcsb.uni.lu]

- 4. 1-(2-hydroxyéthyl)-4-méthylpipérazine, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

Technical Guide: Physicochemical and Structural Properties of 1-(2-Hydroxyethyl)-4-methylpiperazine (CAS 5464-12-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, structural, and spectroscopic properties of 1-(2-Hydroxyethyl)-4-methylpiperazine, identified by CAS number 5464-12-0. This document consolidates key data into structured tables for efficient reference and outlines detailed, generalized experimental protocols for the determination of these properties. Furthermore, this guide includes workflow diagrams for standard analytical procedures, offering a visual representation of the methodologies discussed. The information herein is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Identification

This compound is a substituted piperazine derivative. The structural formula and key identifiers are presented below.

Chemical Structure:

Synonyms: 4-Methylpiperazine-1-ethanol, 2-(4-methylpiperazin-1-yl)ethan-1-ol, N-(2-Hydroxyethyl)-N'-methylpiperazine.[1][2][3]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the following table for ease of reference.

| Property | Value | Reference |

| Molecular Formula | C7H16N2O | [1] |

| Molecular Weight | 144.21 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or low melting solid | [3][5] |

| Melting Point | 39-41 °C | [4] |

| Boiling Point | 54-55 °C at 0.5 mbar | [2][4] |

| Density (Predicted) | 1.003 ± 0.06 g/cm³ | [4] |

| Refractive Index | 1.4850 to 1.4870 (at 20°C, 589 nm) | [5] |

| pKa (Predicted) | 14.96 ± 0.10 | [4] |

| XlogP (Predicted) | -0.6 | [6] |

| Solubility | Soluble in Methanol | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): δ 2.18 (s, 3H), 2.3-2.7 (br m, 8H), 2.56 (t, 2H), 3.61 (t, 2H)[4].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The infrared spectrum of this compound has been reported to conform to its structure.[5] Key expected absorptions would include those for O-H stretching, C-H stretching, and C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available, with an electrospray ionization (ESI) mass spectrum showing a molecular ion peak of 145 [M+H]⁺.[4]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical and spectroscopic properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

¹H NMR Spectroscopy

Objective: To obtain a proton NMR spectrum for structural elucidation.

Methodology:

-

Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

The tube is capped and gently agitated to ensure complete dissolution.

-

The NMR tube is placed in the spectrometer.

-

The spectrum is acquired according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (for a liquid sample):

-

A drop of the liquid sample is placed on the surface of one salt plate (e.g., NaCl or KBr).

-

A second salt plate is placed on top to create a thin film of the liquid.

-

The "sandwich" is placed in the sample holder of the IR spectrometer.

-

The spectrum is recorded.[7]

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology (using Electrospray Ionization - ESI):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ESI source of the mass spectrometer.

-

The instrument settings (e.g., capillary voltage, cone voltage, and desolvation gas flow) are optimized for the compound.

-

The mass spectrum is acquired.

Visualized Workflows

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 5464-12-0 [sigmaaldrich.com]

- 3. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 5464-12-0 [chemicalbook.com]

- 5. 384830050 [thermofisher.com]

- 6. PubChemLite - this compound (C7H16N2O) [pubchemlite.lcsb.uni.lu]

- 7. webassign.net [webassign.net]

The Lynchpin in Neuroleptic Synthesis: A Technical Guide to 2-(4-Methylpiperazin-1-yl)ethanol

For Immediate Release

A comprehensive whitepaper detailing the synthesis, properties, and pivotal role of 2-(4-Methylpiperazin-1-yl)ethanol in the development of modern psychotropic therapeutics. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction

2-(4-Methylpiperazin-1-yl)ethanol, a key heterocyclic organic compound, has emerged as a critical building block in the synthesis of a multitude of pharmaceutical agents, particularly those targeting the central nervous system. Its structural features, namely the piperazine ring and a primary alcohol, provide a versatile scaffold for the development of complex molecules with significant therapeutic potential. This technical guide elucidates the discovery, synthesis, and history of this important intermediate, with a focus on its application in the generation of atypical antipsychotics. The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates, such as their solubility and bioavailability.[1][2][3][4]

Physicochemical Properties

2-(4-Methylpiperazin-1-yl)ethanol is a low-melting solid or a clear to light yellow liquid, depending on the ambient temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 5464-12-0 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.21 g/mol |

| Melting Point | 39-41°C |

| Boiling Point | 73-75 °C @ 3 Torr |

| Appearance | White or colorless to light yellow powder/lump/liquid |

Discovery and History

The history of 2-(4-Methylpiperazin-1-yl)ethanol is intrinsically linked to the development of piperazine-containing pharmaceuticals. While a singular "discovery" event for this compound is not well-documented, its emergence in the scientific literature coincides with the expansion of research into synthetic psychotropic drugs. Its utility is not as a standalone therapeutic agent, but as a crucial intermediate, a foundational piece in the molecular architecture of more complex drugs.

The piperazine ring itself is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of drugs with diverse biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[5] The addition of the ethanol group to the 1-position of N-methylpiperazine provides a reactive handle for further chemical modifications, making it an ideal precursor for drug candidates.

Synthesis and Experimental Protocols

The primary and most common method for the synthesis of 2-(4-Methylpiperazin-1-yl)ethanol is the N-alkylation of 1-methylpiperazine. This can be achieved through reaction with either a 2-haloethanol (such as 2-bromoethanol or 2-chloroethanol) or via the ring-opening of ethylene oxide.

Experimental Protocol: N-Alkylation of 1-Methylpiperazine with 2-Bromoethanol

A detailed protocol for the synthesis of 2-(4-Methylpiperazin-1-yl)ethanol is as follows:

-

Reaction Setup: A reaction flask is charged with a mixture of anhydrous ethanol, 1-methylpiperazine, and potassium carbonate.

-

Addition of Alkylating Agent: 2-bromoethanol is added slowly and dropwise to the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux for 18 hours.

-

Work-up:

-

The reaction mixture is cooled to room temperature and filtered to remove the insoluble precipitate (potassium bromide and excess potassium carbonate).

-

The solvent is removed from the filtrate by rotary evaporation.

-

The resulting residue is treated with a solvent mixture of acetone/dichloromethane and filtered again to remove any remaining insoluble material.

-

The solvent is removed by rotary evaporation to yield the final product.

-

A reported yield for this specific protocol is 48%.[2]

Logical Workflow for Synthesis

Caption: Synthetic workflow for 2-(4-Methylpiperazin-1-yl)ethanol.

Role in Drug Development: A Precursor to Atypical Antipsychotics

2-(4-Methylpiperazin-1-yl)ethanol serves as a key intermediate in the production of antipsychotic medications and other therapeutic agents that modulate neurotransmitter activity.[6] While specific, publicly available synthetic routes for blockbuster drugs are often proprietary, the structural similarity of this precursor to moieties within several atypical antipsychotics is notable. Atypical antipsychotics, such as clozapine, olanzapine, and aripiprazole, are known to contain a piperazine or a similar heterocyclic core.[7][8][9] These drugs are multi-target agents, primarily exhibiting antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[10][11][12]

The synthesis of these complex molecules often involves the condensation of a piperazine-containing fragment with a larger, multi-cyclic scaffold. For instance, the synthesis of olanzapine involves the reaction of an intermediate with N-methylpiperazine.[8][13][14] It is highly plausible that 2-(4-Methylpiperazin-1-yl)ethanol is utilized in the synthesis of derivatives or analogues of these established drugs, where the ethanol group can be further functionalized to modulate the pharmacological profile of the final compound.

Mechanism of Action of Target Therapeutics: Atypical Antipsychotics

The therapeutic efficacy of atypical antipsychotics, the class of drugs for which 2-(4-Methylpiperazin-1-yl)ethanol is a precursor, stems from their unique interaction with neurotransmitter receptors in the brain. Unlike typical antipsychotics which primarily act as potent D₂ receptor antagonists, atypical agents have a more complex pharmacological profile.

A key characteristic of atypical antipsychotics is their high affinity for serotonin 5-HT₂ₐ receptors, often greater than their affinity for D₂ receptors.[11] This dual antagonism is believed to be responsible for their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms, and their efficacy against the negative symptoms of schizophrenia.[10]

Signaling Pathway of Atypical Antipsychotics

Caption: Atypical antipsychotic signaling pathway.

Conclusion

2-(4-Methylpiperazin-1-yl)ethanol is a cornerstone intermediate in the synthesis of advanced pharmaceutical compounds, particularly atypical antipsychotics. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. While not a therapeutic agent in its own right, its contribution to the development of drugs that have revolutionized the treatment of psychiatric disorders is undeniable. This technical guide provides a foundational understanding of this key molecule, intended to support further research and development in the field of neuropharmacology.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(4-methylpiperazin-1-yl)ethanol [myskinrecipes.com]

- 7. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. Pre-clinical Pharmacology of Atypical Antipsychotic Drugs: A Selective Review | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 11. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. WO2007054750A2 - Process for the preparation of olanzapine - Google Patents [patents.google.com]

- 14. US8044196B2 - Process for producing pure form of 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine - Google Patents [patents.google.com]

Elusive Mechanism of Action: 1-(2-Hydroxyethyl)-4-methylpiperazine Remains a Synthetic Building Block Rather Than a Characterized Bioactive Agent

Researchers and drug development professionals will find a notable absence of data on the direct biological mechanism of action for the compound 1-(2-Hydroxyethyl)-4-methylpiperazine. Extensive searches of scientific literature and chemical databases reveal its primary role as a versatile chemical intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals, rather than as a standalone therapeutic agent with a defined pharmacological profile.

While the piperazine ring is a common scaffold in many biologically active compounds, this compound itself has not been the subject of significant biological investigation. Information regarding its interactions with specific cellular targets, involvement in signaling pathways, or quantitative measures of its biological effects (e.g., IC50 or EC50 values) is not available in published research.

Primary Applications and Chemical Properties

This compound is widely recognized for its utility as a building block in organic synthesis.[1] Its chemical structure, featuring a piperazine core with both a hydroxyethyl and a methyl group, provides a versatile scaffold for creating a variety of derivatives.[2] This has led to its use in the development of compounds for therapeutic areas such as anxiety and depression, though it is a precursor and not the active pharmaceutical ingredient.[3][4] Beyond pharmaceuticals, it also finds applications in polymer chemistry and the formulation of cosmetics.[3]

The Broader Significance of Piperazine Derivatives

The piperazine moiety is a well-established pharmacophore, a structural feature recognized by biological targets. Derivatives of piperazine are known to exhibit a wide range of biological activities, including but not limited to, antipsychotic, antihistamine, antianginal, antidepressant, and anticancer effects.[5] The biological activity of these derivatives is highly dependent on the specific substitutions on the piperazine ring.[5] Numerous studies have focused on the synthesis and biological evaluation of various piperazine derivatives, highlighting the importance of this chemical class in drug discovery.[6][7]

Lack of Data on Direct Biological Action

Despite the prevalence of the piperazine scaffold in medicinal chemistry, there is no substantive body of research detailing the mechanism of action for this compound specifically. Key resources for pharmacological and biological data, such as PubChem, primarily provide information on its chemical and physical properties without detailing any significant biological activities.[2] Consequently, the creation of an in-depth technical guide on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathways, is not feasible based on the current body of scientific knowledge.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H16N2O | CID 231184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. neuroquantology.com [neuroquantology.com]

Synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic routes for 4-Methyl-1-(2-hydroxyethyl)piperazine, a key intermediate in the pharmaceutical industry. The document outlines common and effective synthesis methodologies, complete with detailed experimental protocols, quantitative data comparison, and workflow visualizations to aid in research and development.

Introduction

4-Methyl-1-(2-hydroxyethyl)piperazine, also known as 1-(2-Hydroxyethyl)-4-methylpiperazine, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a piperazine ring with both a methyl and a hydroxyethyl substituent, imparts desirable physicochemical properties to drug candidates, influencing their solubility, bioavailability, and pharmacokinetic profiles. This guide explores the primary synthetic pathways to this important compound, providing a comparative analysis of their efficiency and practicality.

Core Synthetic Methodologies

The synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine is predominantly achieved through three main routes:

-

Alkylation of N-Methylpiperazine with 2-Haloethanols: A common and straightforward laboratory-scale method involving the nucleophilic substitution of a halide by the secondary amine of N-methylpiperazine.

-

Reaction of N-Methylpiperazine with Ethylene Oxide: An efficient and atom-economical method, often favored in industrial settings, involving the ring-opening of ethylene oxide.

-

Reductive Amination of N-Methylpiperazine with Glycolaldehyde: A versatile method that forms the carbon-nitrogen bond through an imine intermediate, followed by reduction.

The logical workflow for these synthetic approaches is illustrated in the diagram below.

Caption: Primary synthetic routes to 4-Methyl-1-(2-hydroxyethyl)piperazine.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.

| Method | Starting Materials | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |

| Alkylation with 2-Bromoethanol | N-Methylpiperazine, 2-Bromoethanol | K₂CO₃ | Anhydrous Ethanol | 18 hours | Reflux | 48 | Not specified |

| Reaction with Ethylene Oxide (Industrial) | N-Methylpiperazine, Ethylene Oxide | - | - | Continuous | 140-250°C | High (Implied) | >97 (Typical) |

| Reductive Amination (Hypothetical) | N-Methylpiperazine, Glycolaldehyde | NaBH(OAc)₃ | Dichloromethane | 12-24 hours | Room Temp. | 60-80 (Estimated) | >95 (Typical) |

Detailed Experimental Protocols

This method is a well-documented laboratory procedure for the synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine.

Experimental Workflow:

Caption: Step-by-step workflow for the alkylation synthesis.

Procedure:

-

Reaction Setup: In a reaction flask, a mixture of anhydrous ethanol (150 µL), 1-methylpiperazine (1.26 g, 13 mmol), and potassium carbonate (5.0 g, 36 mmol) is prepared.

-

Addition of Alkylating Agent: 2-Bromoethanol (2.36 g, 19 mmol) is added slowly and dropwise to the reaction flask.

-

Reaction: The reaction mixture is heated under reflux conditions for 18 hours.

-

Work-up:

-

Upon completion, the mixture is allowed to cool to room temperature.

-

The insoluble precipitate is removed by filtration.

-

The solvent is removed by rotary evaporation.

-

The residue is treated with a solvent mixture of acetone/dichloromethane.

-

The mixture is filtered again to remove any remaining insoluble material.

-

The solvent is removed by rotary evaporation to yield the final product.

-

-

Product: 4-Methyl-1-(2-hydroxyethyl)piperazine is obtained as a light brown oil (870 mg, 48% yield).

This method is highly efficient and commonly used for large-scale production. The following is a conceptual laboratory adaptation of an industrial process.

Experimental Workflow:

Caption: Conceptual workflow for the ethylene oxide route.

Procedure (Conceptual):

-

Reactor Charging: N-Methylpiperazine is charged into a suitable pressure reactor.

-

Reaction: Ethylene oxide is introduced into the reactor at a controlled rate. The reaction is typically carried out at elevated temperatures (e.g., 140-200°C) and pressures to maintain the reactants in the liquid phase.

-

Purification: The crude product is purified by fractional distillation to separate the desired product from unreacted N-methylpiperazine and potential byproducts such as the di-hydroxyethylated piperazine.

This method offers a versatile alternative, and the following hypothetical protocol is based on established reductive amination procedures.

Experimental Workflow:

Caption: A plausible workflow for the reductive amination synthesis.

Procedure (Hypothetical):

-

Reaction Setup: To a solution of N-methylpiperazine (1 equivalent) in dichloromethane, glycolaldehyde (1.1 equivalents) is added.

-

Reaction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

Work-up:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure 4-Methyl-1-(2-hydroxyethyl)piperazine.

Conclusion

The synthesis of 4-Methyl-1-(2-hydroxyethyl)piperazine can be effectively achieved through several synthetic routes. The choice of method depends on the scale of production, available resources, and desired purity. The alkylation with 2-bromoethanol is a reliable laboratory-scale method, while the reaction with ethylene oxide is more suited for industrial production due to its efficiency and atom economy. Reductive amination presents a versatile and potentially high-yielding alternative. This guide provides the necessary details for researchers and drug development professionals to select and implement the most appropriate synthetic strategy for their needs.

Navigating the Solubility Landscape of 1-(2-Hydroxyethyl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)-4-methylpiperazine is a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries. Its utility as a synthetic intermediate and a functional moiety in drug discovery necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems. Solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and reaction kinetics. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and offers a detailed experimental protocol for its systematic solubility determination.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical applications, solubility is a cornerstone of drug efficacy and formulation. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent active pharmaceutical ingredient (API). In chemical synthesis, understanding solubility is crucial for reaction setup, purification, and crystallization processes.

Qualitative Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from various sources provide a foundational understanding of its solubility behavior.

| Solvent | Solubility Description |

| Water | Highly soluble/Miscible |

| Methanol | Soluble |

| Chloroform | Slightly soluble |

This information suggests that this compound, with its polar hydroxyl and amine functionalities, exhibits favorable interactions with polar protic solvents like water and methanol. Its limited solubility in the less polar solvent chloroform aligns with the principle of "like dissolves like."

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a well-established and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2][3] This protocol outlines the steps to quantify the solubility of this compound in a solvent of interest.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other appropriate material)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or incubator set to the desired experimental temperature.

-

Agitate the mixture using an orbital shaker or vortex mixer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

Quantum Chemical Calculations for 2-(4-Methylpiperazin-1-yl)ethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative technical guide on the quantum chemical calculations for 2-(4-Methylpiperazin-1-yl)ethanol. As of the latest literature review, specific experimental or computational studies for this exact molecule are not publicly available. Therefore, the quantitative data presented herein is hypothetical and illustrative of the results that would be expected from such an analysis, based on established computational methodologies for similar organic molecules.

Introduction

2-(4-Methylpiperazin-1-yl)ethanol is a derivative of piperazine, a core scaffold found in numerous biologically active compounds and pharmaceuticals. Understanding its three-dimensional structure, electronic properties, and spectroscopic signature at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential applications in drug design and materials science. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in silico approach to elucidate these properties with high accuracy.

This guide details the standard computational protocols for a thorough quantum chemical analysis of 2-(4-Methylpiperazin-1-yl)ethanol. It covers molecular geometry optimization, vibrational frequency analysis, frontier molecular orbital (FMO) theory, and the simulation of spectroscopic data. The methodologies and illustrative data are presented to serve as a practical reference for researchers in computational chemistry and drug development.

Computational Methodology

The computational workflow for analyzing 2-(4-Methylpiperazin-1-yl)ethanol involves several sequential steps, beginning with geometry optimization and followed by the calculation of various molecular properties.

The initial step is to determine the most stable conformation of the molecule. This is achieved through geometry optimization, where the total electronic energy of the molecule is minimized with respect to the coordinates of its atoms. A common and reliable method for this purpose is Density Functional Theory (DFT).

-

Level of Theory: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and well-benchmarked functional for organic molecules.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is employed, which provides a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential hydrogen bonding, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

-

Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined threshold values, ensuring a true energy minimum has been located. A subsequent frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes:

-

Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum.

-

Prediction of Infrared and Raman Spectra: The calculated harmonic frequencies can be used to simulate the FT-IR and FT-Raman spectra of the molecule. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental spectra.[1][3]

The electronic properties of the molecule are investigated based on the optimized geometry. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO, and the resulting energy gap (ΔE = ELUMO - EHOMO), are crucial descriptors of chemical reactivity and stability.[4][5] A smaller energy gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

NMR Spectroscopy: 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[6] Calculated chemical shifts are typically referenced to a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

-

UV-Vis Spectroscopy: Electronic transitions and the resulting UV-Vis absorption spectrum are simulated using Time-Dependent DFT (TD-DFT) calculations, often at the same B3LYP/6-311++G(d,p) level of theory.[7]

Illustrative Computational Workflow

The following diagram outlines the standard workflow for the quantum chemical analysis of 2-(4-Methylpiperazin-1-yl)ethanol.

Hypothetical Results and Discussion

This section presents the kind of data that would be generated from the computational workflow described above.

The geometry optimization would yield the equilibrium structure of 2-(4-Methylpiperazin-1-yl)ethanol in the gas phase. The piperazine ring is expected to adopt a stable chair conformation. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Table 1: Hypothetical Optimized Geometric Parameters (Selected)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C4 | 1.46 | C4-N1-C1 | 110.5 |

| C4-C3 | 1.53 | N1-C4-C3 | 111.2 |

| C3-N2 | 1.46 | C4-C3-N2 | 111.0 |

| N2-C_Me | 1.45 | C3-N2-C2 | 109.8 |

| N1-C_Et1 | 1.47 | C_Me-N2-C2 | 111.5 |

| C_Et1-C_Et2 | 1.52 | N1-C_Et1-C_Et2 | 112.0 |

| C_Et2-O | 1.43 | C_Et1-C_Et2-O | 109.5 |

| O-H | 0.97 | C_Et2-O-H | 108.9 |

Note: These values are illustrative and represent typical bond lengths and angles for similar chemical environments.

The calculated vibrational frequencies would provide insight into the molecule's infrared and Raman activity. Key vibrational modes would include C-H stretching, C-N stretching, C-C stretching, O-H stretching, and various bending and torsional modes.

Table 2: Hypothetical Vibrational Frequencies and Assignments (Selected)

| Wavenumber (cm⁻¹, Scaled) | Intensity (km/mol) | Assignment |

| 3450 | 85 | O-H stretch |

| 2980-3050 | 150-200 | C-H stretch (asymmetric) |

| 2850-2950 | 120-180 | C-H stretch (symmetric) |

| 1450 | 45 | CH₂ scissoring |

| 1260 | 90 | C-N stretch |

| 1050 | 110 | C-O stretch |

Note: Frequencies are hypothetical and scaled for better correspondence with experimental data.

The HOMO and LUMO are key indicators of a molecule's electronic behavior. For 2-(4-Methylpiperazin-1-yl)ethanol, the HOMO is expected to be localized primarily on the piperazine nitrogen atoms due to their lone pairs of electrons, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the σ* antibonding orbitals of the carbon skeleton.

Table 3: Hypothetical Electronic Properties

| Property | Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | +0.5 eV |

| HOMO-LUMO Gap (ΔE) | 6.7 eV |

| Dipole Moment | 2.5 Debye |

A large HOMO-LUMO gap, as illustrated here, would suggest high kinetic stability and low chemical reactivity.

Conclusion

This technical guide outlines a standard and robust computational methodology for the quantum chemical characterization of 2-(4-Methylpiperazin-1-yl)ethanol. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. The illustrative data and visualizations provided serve as a template for what to expect from such an analysis. These theoretical predictions are instrumental in understanding the molecule's behavior and can guide further experimental studies, particularly in the context of drug discovery and development where understanding molecular interactions is paramount.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Structural, Spectral, Thermodynamic and HOMO, LUMO Analysis of 2,6 Dithenobenzene-3-enyl 3,5 Dimethyl Piperdine-4-one: A Quantum Chemical Analysis – Oriental Journal of Chemistry [orientjchem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine, a key intermediate in the pharmaceutical industry. The protocol outlined below is based on the common and efficient method of N-alkylation of 1-methylpiperazine with 2-chloroethanol.

Introduction

This compound is a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine ring, a methyl group, and a hydroxyethyl group, provides a versatile scaffold for creating complex molecules with desired pharmacological properties. The synthesis of this intermediate typically involves the reaction of N-methylpiperazine with haloethanols, such as 2-chloroethanol.[1] This application note details a reliable protocol for this synthesis, including reaction conditions, purification, and characterization data.

Chemical Properties and Data

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 5464-12-0 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | ≥ 95% |

| Melting Point | 39-41°C |

| Boiling Point | 215-220 °C at 50 mm Hg |

| Storage Conditions | 0-8 °C |

Experimental Protocol

This protocol describes the synthesis of this compound from 1-methylpiperazine and 2-chloroethanol.

Materials and Reagents:

-

1-methylpiperazine

-

2-chloroethanol

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylpiperazine (1.0 eq), 2-chloroethanol (1.1 eq), and sodium carbonate (1.2 eq) in a suitable solvent such as toluene. The sodium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C for toluene) and maintain the reflux with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with toluene. Combine all the organic extracts.

-

Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation to obtain pure this compound as a colorless to light yellow liquid.

Expected Results

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (by GC) | > 98% |

| Refractive Index (20°C) | 1.4850 - 1.4870 |

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

References

Application of 2-(4-Methylpiperazin-1-yl)ethanol in Pharmaceutical Intermediate Synthesis

Introduction: 2-(4-Methylpiperazin-1-yl)ethanol is a versatile bifunctional molecule incorporating a tertiary amine, a piperazine ring, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its piperazine moiety is frequently incorporated into drug candidates to enhance solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets. The hydroxyl group offers a convenient handle for introducing the entire methylpiperazine ethanol side chain onto a core scaffold, typically through etherification reactions. This document provides detailed application notes and protocols for the use of 2-(4-Methylpiperazin-1-yl)ethanol in the synthesis of key intermediates for targeted cancer therapies.

Application Note 1: Synthesis of a Quinazoline-Based c-Src/Abl Kinase Inhibitor Intermediate (Saracatinib Precursor)

Saracatinib (AZD0530) is a potent, orally available dual-specific c-Src/Abl kinase inhibitor that has been investigated for the treatment of various cancers. A key step in the synthesis of Saracatinib involves the introduction of the 2-(4-methylpiperazin-1-yl)ethoxy side chain onto a quinazoline core. This is typically achieved via a nucleophilic aromatic substitution or an O-alkylation reaction where the hydroxyl group of 2-(4-Methylpiperazin-1-yl)ethanol displaces a leaving group on the quinazoline scaffold.

Logical Workflow for Saracatinib Intermediate Synthesis:

Caption: Synthetic workflow for the Saracatinib intermediate.

Signaling Pathway Targeted by Saracatinib (c-Src/Abl):

Saracatinib inhibits the tyrosine kinases c-Src and Abl. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and invasion. In many cancers, these pathways are aberrantly activated, leading to uncontrolled tumor growth and metastasis.

Caption: Simplified c-Src/Abl signaling pathway inhibited by Saracatinib.

Experimental Protocol: Synthesis of N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (Saracatinib)[1]

A key intermediate in this synthesis is the attachment of the 2-(4-methylpiperazin-1-yl)ethoxy side chain. The following is a representative protocol for this type of O-alkylation reaction.

Reaction Scheme:

Materials:

| Reagent | Molar Equiv. |

| 7-Hydroxy-quinazolin-4-yl amine precursor | 1.0 |

| 2-(4-Methylpiperazin-1-yl)ethanol | 1.5 |

| Di-tert-butyl azodicarboxylate (DBAD) | 1.5 |

| Triphenylphosphine (PPh3) | 1.5 |

| Tetrahydrofuran (THF) | Solvent |

Procedure:

-

To a stirred solution of the 7-hydroxy-quinazoline precursor (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, add 2-(4-Methylpiperazin-1-yl)ethanol (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl azodicarboxylate (DBAD) (1.5 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

Quantitative Data Summary:

| Product | Yield (%) | Purity (%) |

| N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine | 70-85% | >98% |

Application Note 2: Synthesis of a Pyrimidine Intermediate for Dasatinib

Dasatinib is a potent oral Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves a key intermediate, 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol. This intermediate is formed by the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine ring by the secondary amine of 1-(2-hydroxyethyl)piperazine, which is a related starting material. The use of 2-(4-Methylpiperazin-1-yl)ethanol would follow a similar synthetic logic.

Logical Workflow for Dasatinib Intermediate Synthesis:

Caption: Synthetic workflow for the Dasatinib intermediate.

Signaling Pathway Targeted by Dasatinib (Bcr-Abl):

The hallmark of CML is the Philadelphia chromosome, which results in the fusion protein Bcr-Abl. This fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through various downstream signaling pathways.

Caption: Simplified Bcr-Abl signaling pathway inhibited by Dasatinib.

Experimental Protocol: Synthesis of 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol[2]

This protocol describes the synthesis of a key intermediate for Dasatinib, where 2-(4-methylpiperazin-1-yl)ethanol reacts with a dichloropyrimidine.

Reaction Scheme:

Materials:

| Reagent | Molar Equiv. |

| 4,6-Dichloro-2-methylpyrimidine | 1.0 |

| 2-(4-Methylpiperazin-1-yl)ethanol | 1.1 |

| Triethylamine (TEA) | 1.2 |

| Isopropyl alcohol (IPA) | Solvent |

Procedure:

-

Charge a reaction vessel with 4,6-dichloro-2-methylpyrimidine (1.0 eq) and isopropyl alcohol.

-

Add triethylamine (1.2 eq) to the mixture.

-

Slowly add 2-(4-Methylpiperazin-1-yl)ethanol (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

-

Monitor the reaction for completion by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, filter the solid and wash with cold isopropyl alcohol.

-

If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization from a suitable solvent.

Quantitative Data Summary:

| Product | Yield (%) | Purity (%) |

| 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol | 85-95% | >99% |

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. Reaction conditions may need to be optimized for specific scales and equipment.

Application of 4-Methyl-1-(2-hydroxyethyl)piperazine in Polymer Modification: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-(2-hydroxyethyl)piperazine is a versatile bifunctional molecule poised for significant applications in polymer modification. Its unique structure, featuring a reactive hydroxyl group and a catalytic tertiary amine, allows for its integration into polymer backbones and as a facilitator of polymerization reactions. This document provides detailed application notes and experimental protocols for the use of 4-Methyl-1-(2-hydroxyethyl)piperazine in the modification of polyurethanes and epoxy resins. The information is intended to guide researchers and professionals in leveraging this compound to develop advanced polymeric materials with tailored properties for a range of applications, including specialized coatings, adhesives, and potentially in drug delivery systems.

Application in Polyurethane Systems

In polyurethane chemistry, 4-Methyl-1-(2-hydroxyethyl)piperazine can function both as a reactive chain extender and a catalyst . The hydroxyl group can react with isocyanate moieties to become a part of the polymer chain, while the tertiary amine group can catalyze the urethane formation reaction.

As a Chain Extender

Chain extenders are low molecular weight diols or diamines that react with isocyanates to form the hard segments in segmented polyurethanes. These hard segments are crucial for developing the final mechanical properties of the elastomer, such as elasticity, tensile strength, and tear resistance. The structure of the chain extender significantly influences the degree of phase separation between the hard and soft segments, thereby affecting the material's properties.

Key Attributes:

-

Introduction of Heterocyclic Moiety: Incorporating the piperazine ring into the polyurethane backbone can modify the polymer's thermal stability, chemical resistance, and surface properties.

-

Potential for Biocompatibility: Piperazine derivatives are found in numerous active pharmaceutical ingredients, suggesting that their incorporation into polymers could be explored for biomedical applications.

As a Catalyst

The tertiary amine in 4-Methyl-1-(2-hydroxyethyl)piperazine can act as a catalyst for the reaction between polyols and isocyanates to form urethane linkages. Amine catalysts are known to be effective in promoting this reaction, influencing the gel time and cure rate of the polyurethane system.

Key Attributes:

-

Dual Functionality: The ability to act as both a reactant and a catalyst can simplify formulations.

-

Control over Reaction Kinetics: The catalytic activity can be tailored by adjusting the concentration of 4-Methyl-1-(2-hydroxyethyl)piperazine in the formulation.

Experimental Protocol: Synthesis of a Modified Polyurethane Elastomer

This protocol describes the synthesis of a polyurethane elastomer using 4-Methyl-1-(2-hydroxyethyl)piperazine as a chain extender and co-catalyst.

Materials:

-

Poly(propylene glycol) (PPG), Mn = 2000 g/mol

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

4-Methyl-1-(2-hydroxyethyl)piperazine

-

1,4-Butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL) (optional, as a co-catalyst)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

Procedure:

-

Prepolymer Synthesis:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a pre-determined amount of PPG and degas under vacuum at 80°C for 2 hours to remove moisture.

-

Cool the PPG to 60°C and add MDI dropwise with vigorous stirring. The NCO/OH ratio should be approximately 2:1.

-

Allow the reaction to proceed at 80°C for 2-3 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.

-

-

Chain Extension:

-

In a separate vessel, prepare a mixture of 1,4-butanediol and 4-Methyl-1-(2-hydroxyethyl)piperazine in anhydrous DMF. The molar ratio of BDO to 4-Methyl-1-(2-hydroxyethyl)piperazine can be varied to achieve desired properties.

-

Cool the prepolymer to 60°C and add the chain extender mixture dropwise with continuous stirring.

-

If required, a small amount of DBTDL can be added to the chain extender mixture to further catalyze the reaction.

-

-

Curing:

-

After the addition of the chain extender is complete, pour the viscous liquid into a preheated mold.

-

Cure the polymer in an oven at 100°C for 24 hours.

-

-

Characterization:

-

The resulting polyurethane elastomer can be characterized for its mechanical properties (tensile strength, elongation at break), thermal properties (DSC, TGA), and structural properties (FTIR, NMR).

-

Expected Quantitative Data & Structure-Property Relationships

The incorporation of 4-Methyl-1-(2-hydroxyethyl)piperazine is expected to influence the following properties. The table below provides a hypothetical comparison based on established principles of polyurethane chemistry.

| Property | Control (BDO only) | Modified (BDO + 4-MHEP) | Rationale for Change |

| Tensile Strength (MPa) | 25-35 | 20-30 | The bulkier, less symmetrical piperazine structure may disrupt hard segment packing, leading to a slight decrease in tensile strength. |

| Elongation at Break (%) | 400-600 | 450-650 | The disruption of hard segment crystallinity can lead to a more flexible network, allowing for higher elongation. |

| Hardness (Shore A) | 80-90 | 75-85 | A decrease in hardness would be consistent with a less ordered hard segment phase. |

| Glass Transition (Tg) (°C) | -40 to -50 | -45 to -55 | The introduction of the more flexible piperazine ring may slightly lower the glass transition temperature of the soft segment. |

| Gel Time (minutes) | 10-15 | 5-10 | The tertiary amine functionality of 4-MHEP is expected to catalyze the urethane reaction, leading to a shorter gel time.[1] |